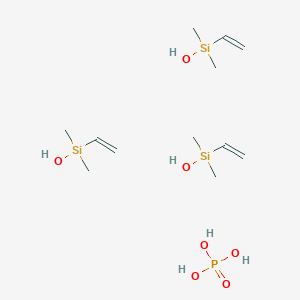
Ethenyl-hydroxy-dimethylsilane;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl-hydroxy-dimethylsilane;phosphoric acid is a chemical compound with the molecular formula C₁₂H₃₃O₇PSi₃ and a molecular weight of 404.61600 g/mol . This compound is known for its unique structure, which includes both silicon and phosphorus atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl-hydroxy-dimethylsilane;phosphoric acid typically involves the reaction of ethenyl-hydroxy-dimethylsilane with phosphoric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or crystallization. The industrial process is designed to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethenyl-hydroxy-dimethylsilane;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and phosphate derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane and phosphine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from the reactions of this compound include silanol derivatives, phosphates, and various substituted silanes. These products have significant applications in different fields, including materials science and pharmaceuticals .
Scientific Research Applications
Ethenyl-hydroxy-dimethylsilane;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and ceramics.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ethenyl-hydroxy-dimethylsilane;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethenyl-hydroxy-dimethylsilane;phosphoric acid include:
Silanol,ethenyldimethyl-,phosphate (31): This compound has a similar structure but different stoichiometry.
Dimethylsilane derivatives: These compounds share the silicon-containing backbone but differ in their functional groups.
Uniqueness
This compound is unique due to its combination of silicon and phosphorus atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of advanced materials and as a catalyst in chemical reactions .
Properties
CAS No. |
113419-25-3 |
|---|---|
Molecular Formula |
C12H33O7PSi3 |
Molecular Weight |
404.61 g/mol |
IUPAC Name |
ethenyl-hydroxy-dimethylsilane;phosphoric acid |
InChI |
InChI=1S/3C4H10OSi.H3O4P/c3*1-4-6(2,3)5;1-5(2,3)4/h3*4-5H,1H2,2-3H3;(H3,1,2,3,4) |
InChI Key |
KMWPRLTWVRDNFP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)O.C[Si](C)(C=C)O.C[Si](C)(C=C)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















